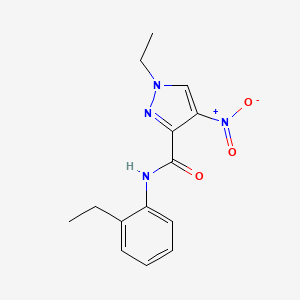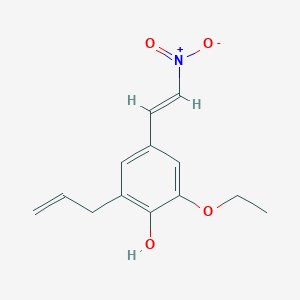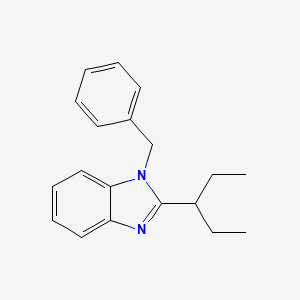
1-benzyl-2-(1-ethylpropyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-2-(1-ethylpropyl)-1H-benzimidazole is a heterocyclic organic compound that belongs to the class of benzimidazole derivatives. It has gained attention in scientific research due to its potential biological activities, including anticancer, antiviral, and antibacterial properties.
Mechanism of Action
The mechanism of action of 1-benzyl-2-(1-ethylpropyl)-1H-benzimidazole is not fully understood. However, it is believed to exert its biological activities by interacting with specific targets in cells. For instance, it inhibits the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and transcription. It also inhibits the activity of protein kinase C, a signaling molecule that regulates various cellular processes.
Biochemical and Physiological Effects:
This compound exhibits various biochemical and physiological effects, depending on the target cells and tissues. For instance, it induces apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential. It also inhibits viral replication by interfering with the viral DNA synthesis and assembly. Moreover, it disrupts the bacterial cell wall and membrane, leading to cell death.
Advantages and Limitations for Lab Experiments
1-benzyl-2-(1-ethylpropyl)-1H-benzimidazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activities at low concentrations. It also shows selectivity towards specific targets, which makes it a promising candidate for drug development. However, it has some limitations, such as low solubility in water and poor bioavailability. These limitations can be overcome by modifying the chemical structure or using suitable delivery systems.
Future Directions
There are several future directions for the research on 1-benzyl-2-(1-ethylpropyl)-1H-benzimidazole. One direction is to investigate its potential as a lead compound for drug development, particularly for cancer and viral diseases. Another direction is to explore its mechanism of action in more detail, including its interactions with specific targets and signaling pathways. Moreover, it is important to evaluate its safety and toxicity profiles in animal models and clinical trials, to ensure its suitability for human use. Finally, it is worth exploring its potential applications in other fields, such as agriculture and environmental science.
Synthesis Methods
The synthesis of 1-benzyl-2-(1-ethylpropyl)-1H-benzimidazole involves the reaction of 2-(1-ethylpropyl)aniline with benzyl isocyanate in the presence of a suitable solvent and catalyst. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product. The yield of the synthesis can be improved by optimizing the reaction conditions, such as temperature, time, and reactant ratio.
Scientific Research Applications
1-benzyl-2-(1-ethylpropyl)-1H-benzimidazole has been extensively studied for its potential biological activities. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It also shows antiviral activity against hepatitis B virus and herpes simplex virus type 1. Additionally, it exhibits antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).
properties
IUPAC Name |
1-benzyl-2-pentan-3-ylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2/c1-3-16(4-2)19-20-17-12-8-9-13-18(17)21(19)14-15-10-6-5-7-11-15/h5-13,16H,3-4,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCFVUQOMZYVAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=NC2=CC=CC=C2N1CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

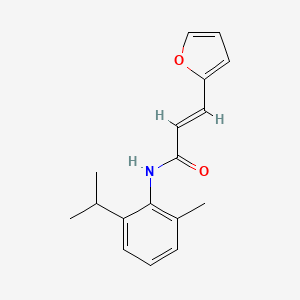

![2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5716413.png)


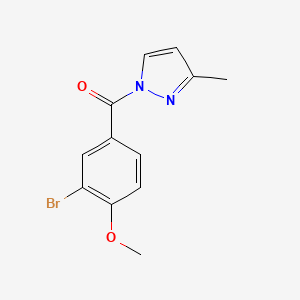
![2-(2,4-dichlorophenyl)-N'-{[(2,3-dimethylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5716438.png)
![4-chloro-2-{[4-(propionylamino)benzoyl]amino}benzoic acid](/img/structure/B5716444.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5716445.png)


![2-{4-[1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}ethanol](/img/structure/B5716471.png)
